molecular formula C9H8N4O2S2 B2957519 5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-78-1

5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2957519
CAS No.: 1021262-78-1
M. Wt: 268.31
InChI Key: PHMUXSWORMVQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C9H8N4O2S2 and its molecular weight is 268.31. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study discusses the synthesis and biological properties of derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione, which were found to display strong activity against various cancers, including L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma, and Nemeth Kellner lymphoma (Machoń, Wieczorek, & Mordarski, 1987). This highlights the compound's potential in anticancer research and its effectiveness against multiple types of cancer cells.

Synthetic Methodologies and Derivative Applications

Research on the novel synthesis and reactions of related compounds, such as 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, has led to the development of new derivatives bearing various functional groups. These compounds have been utilized for further chemical transformations, indicating the versatility of the core structure for synthesizing a wide range of derivatives with potential biological activities (Chang, Cho, & Kim, 2003).

Green Chemistry Approaches

A green and efficient method for synthesizing 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water has been developed. This protocol showcases the importance of environmentally friendly methods in chemical synthesis, offering high yields, mild reaction conditions, and easy work-up, which are critical for sustainable chemistry practices (Dhorajiya & Dholakiya, 2013).

Antibacterial and Antifungal Activities

The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones from heterocyclic models derived from drug-like molecules has demonstrated that these compounds possess antibacterial activity, with some showing good to excellent effects. This underscores their potential as leads for developing new antibacterial and antifungal agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Properties

IUPAC Name

6-hydroxy-5-[(E)-(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16)/b10-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYONLRUJXBPHLJ-WTDSWWLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.